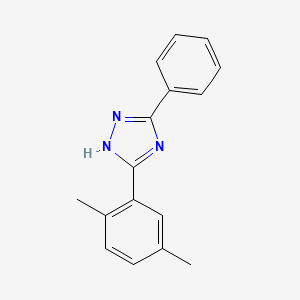
1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 2,5-dimethylphenyl group and a phenyl group, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- can be achieved through various methods. One common approach involves the reaction of hydrazones with nitriles via a formal [3+2] cycloaddition. This reaction sequence includes C-chlorination, nucleophilic addition, cyclization, and dealkylation . Another method involves the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the substituents attached to it.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological processes and interactions.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-: This compound has a similar structure but with a methoxy group instead of a phenyl group.
1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-(3,4-dimethoxyphenyl)-: This compound features additional methoxy groups on the phenyl ring.
Uniqueness
1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 2,5-dimethylphenyl and phenyl groups provides a distinct set of properties compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
85303-92-0 |
|---|---|
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
5-(2,5-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-8-9-12(2)14(10-11)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
ARXYGSGAEPXPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=NN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
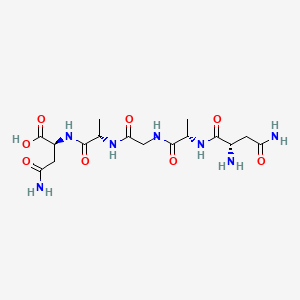
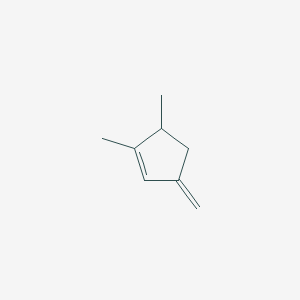

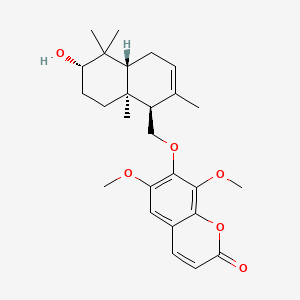
![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
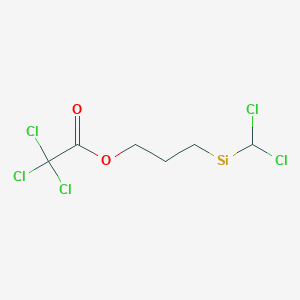

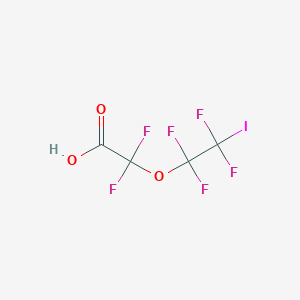
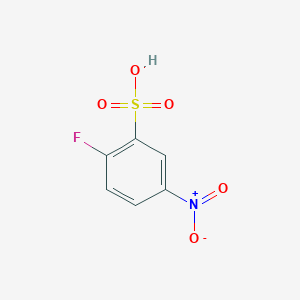
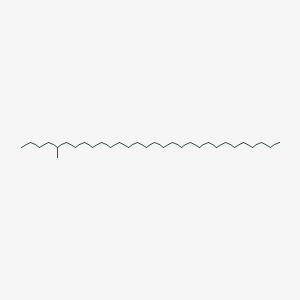
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

